5-BenzylBenzydamineHydrochloride
Overview
Description
5-BenzylBenzydamineHydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . This compound is primarily used for its anti-inflammatory and pain-relieving effects, making it valuable in medical and pharmaceutical applications .
Mechanism of Action
Target of Action
5-BenzylBenzydamine Hydrochloride, also known as Benzydamine, is a locally-acting Non-Steroidal Anti-Inflammatory Drug (NSAID) with combined local anesthetic and analgesic properties . It primarily targets inflamed tissues, providing symptomatic relief of pain in acute sore throat and oropharyngeal mucositis caused by radiation therapy .
Mode of Action
Benzydamine selectively binds to inflamed tissues . Despite being categorized as an NSAID, it demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It has local anesthetic and analgesic properties, which facilitate its mechanism of action as an effective locally-acting NSAID .
Biochemical Pathways
It has been suggested that it has a notable in vitro antibacterial activity and shows synergism in combination with other antibiotics, especially tetracyclines, against antibiotic-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
Pharmacokinetics
Benzydamine is characterized as a drug of relatively low systemic clearance (ca. 160 ml min-1) but high volume of distribution (ca. 1101); the apparent terminal half-life in plasma is ca. 8 h . It is well absorbed after oral administration, as indicated by a mean systemic availability of 87 per cent . Absorption of the drug is low (less than 10 per cent of the dose) after its use as a mouthwash, or after its application as dermal cream and vaginal douche preparations .
Result of Action
The result of Benzydamine’s action is the relief of painful inflammatory conditions. When used as a mouthwash or spray, it may be used to treat traumatic conditions like pharyngitis following tonsillectomy or the use of a naso-gastric tube, inflammatory conditions like pharyngitis, aphthous ulcers and oral ulceration due to radiation therapy, dentistry operations and procedures, or more general conditions like sore throat, sore tongue, sore gums, mouth ulcers, or discomfort caused by dentures . When used as a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .
Biochemical Analysis
Biochemical Properties
5-BenzylBenzydamineHydrochloride interacts with various enzymes and proteins in the body. It is a weak base, unlike aspirin-like NSAIDs which are acids or metabolised to acids . This unique property facilitates its mechanism of action as an effective locally-acting NSAID .
Cellular Effects
The compound exerts its effects on various types of cells and cellular processes. It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system
Molecular Mechanism
This compound exerts its effects at the molecular level. Although the indazole analogue benzydamine is a non-steroidal anti-inflammatory drug (NSAID), it has various physicochemical properties and pharmacologic activities that are different from those of traditional aspirin-like NSAIDs but facilitate benzydamine’s mechanism of action as an effective locally-acting NSAID with local anaesthetic and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BenzylBenzydamineHydrochloride typically involves multiple steps. One method starts with 4-bromo-2-nitrobenzoic acid as the starting material. This compound undergoes a series of ten reactions, including nitration, reduction, and cyclization, to yield 5-BenzylBenzydamine . The reaction conditions are optimized to ensure high purity and yield, with the final product being purified to achieve a purity of 98% or higher .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is designed to be efficient and scalable, ensuring consistent quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions
5-BenzylBenzydamineHydrochloride undergoes various chemical reactions, including:
Reduction: The reduction of nitroso derivatives to hydrazines, followed by cyclization, is a key step in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for nitration, sodium thiosulfate for reduction, and various organic solvents for purification . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed
The major products formed from these reactions include various intermediates such as nitroso derivatives, hydrazines, and quaternary ammonium cations . These intermediates are crucial for the final synthesis of this compound.
Scientific Research Applications
5-BenzylBenzydamineHydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzydamine: The parent compound, used for its anti-inflammatory and analgesic properties.
Indazole Derivatives: Other compounds in this class share similar anti-inflammatory properties but differ in their pharmacokinetic profiles.
Uniqueness
5-BenzylBenzydamineHydrochloride is unique due to its enhanced binding affinity to inflamed tissues and its ability to inhibit specific pro-inflammatory cytokines without affecting COX enzymes . This makes it a valuable compound for targeted anti-inflammatory therapies with reduced side effects.
Properties
CAS No. |
1797879-37-8 |
---|---|
Molecular Formula |
C26H29N3O |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C26H29N3O/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22/h3-8,10-15,19H,9,16-18,20H2,1-2H3 |
InChI Key |
KIODMZRQIHVXEE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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